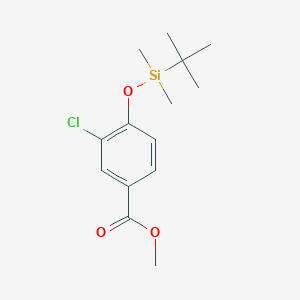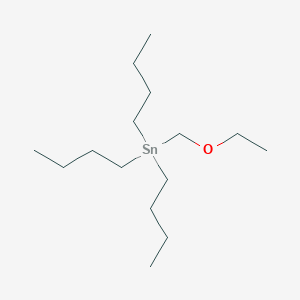
2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C5H9F2N·HCl. This compound is a cyclopropane derivative, characterized by the presence of two fluorine atoms and two methyl groups on the cyclopropane ring, as well as an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via halogenation reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclopropane intermediate.
Formation of Hydrochloride Salt: The final step involves the treatment of the amine compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorine atoms, using reagents such as alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or fluorinated compounds.
Applications De Recherche Scientifique
2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes. The presence of fluorine atoms enhances its binding affinity and stability, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluorocyclopropan-1-amine: Lacks the methyl groups present in 2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride.
3,3-Dimethylcyclopropan-1-amine: Lacks the fluorine atoms present in this compound.
2,2-Difluoro-3-methylcyclopropan-1-amine: Contains only one methyl group compared to the two in this compound.
Uniqueness
This compound is unique due to the combination of fluorine atoms and methyl groups on the cyclopropane ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H10ClF2N |
|---|---|
Poids moléculaire |
157.59 g/mol |
Nom IUPAC |
2,2-difluoro-3,3-dimethylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c1-4(2)3(8)5(4,6)7;/h3H,8H2,1-2H3;1H |
Clé InChI |
KHQJYGOHLNZPRC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(F)F)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



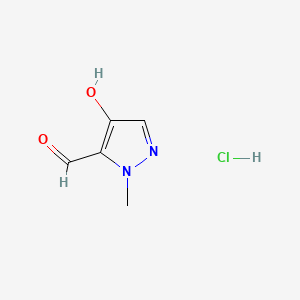
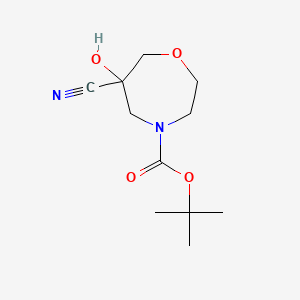
![1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid](/img/structure/B13461828.png)
![1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13461835.png)
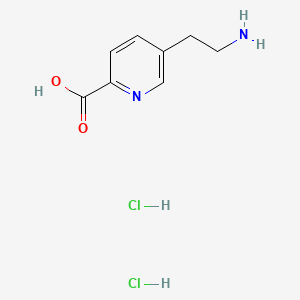
![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)
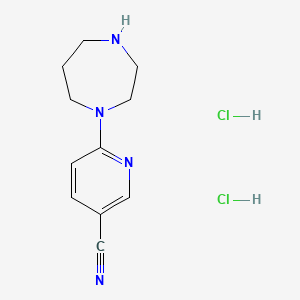
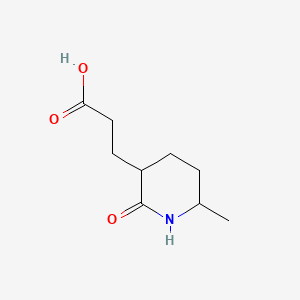

![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)
